![molecular formula C19H24N2O3S B5720513 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as NSC745887, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit anticancer properties in various preclinical studies.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide and its effects on cancer cells.
In conclusion, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is a small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its selective inhibitory effect on CAIX activity and low toxicity in normal cells make it an attractive candidate for further research. Future studies could lead to the development of new cancer therapies that could improve patient outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and reach its target. It has also been shown to have good stability in vitro. However, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare stock solutions. It also has a short half-life in vivo, which can limit its efficacy in animal studies.
Direcciones Futuras
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some possible future directions for research include:
1. Combination therapy: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be used in combination with other anticancer agents to enhance its efficacy.
2. Clinical trials: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be tested in clinical trials to determine its safety and efficacy in humans.
3. Structural modification: The structure of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be modified to improve its solubility and half-life.
4.
Métodos De Síntesis
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. This results in the formation of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. The second step involves the purification of the crude product using column chromatography. The third step involves the recrystallization of the purified product using a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anticancer properties in various preclinical studies. 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-19(9-7-16)25(22,23)20-14-17-4-2-3-5-18(17)15-21-10-12-24-13-11-21/h2-9,20H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAXLSQXKKUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.